molecular formula C16H12FN3O3 B2757088 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 865285-71-8

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2757088
CAS RN: 865285-71-8
M. Wt: 313.288
InChI Key: YFMXPTBQTPJQLO-UHFFFAOYSA-N
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Description

“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction: the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s challenging to provide an accurate analysis .

Scientific Research Applications

Anti-Breast Cancer Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide: has shown promise in inhibiting breast cancer cell growth. Molecular docking studies indicate that it has a binding affinity to the human estrogen alpha receptor (ERα) similar to the native ligand 4-OHT. This suggests potential anti-breast cancer activity .

Antimicrobial Properties

Pyrazoles and their derivatives, including fluorinated compounds, play a crucial role in medicine due to their antimicrobial properties. While specific studies on this compound are limited, its structural features suggest potential antimicrobial effects .

Anti-Inflammatory Potential

Pyrazoles have been investigated for their anti-inflammatory properties. Although direct evidence for this compound is scarce, its pyrazole moiety may contribute to anti-inflammatory effects .

Antioxidant Activity

The presence of the oxadiazole ring in the compound suggests possible antioxidant properties. However, further experimental validation is needed to confirm this .

Cytotoxicity and Anti-Tumor Effects

Pyrazoles have been explored as potential anti-tumor agents. While this compound’s cytotoxicity activity remains to be studied, its unique structure warrants investigation .

Analgesic Properties

Although not directly studied for analgesic effects, the compound’s structural features may contribute to pain relief. Future research could explore its analgesic potential .

Other Medicinal Applications

While not extensively investigated, pyrazole derivatives have been patented as hepatic cancer agents. Additionally, fluorinated compounds are popular in medicinal chemistry due to their stability and increased binding affinity. Further studies may reveal additional therapeutic applications .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMXPTBQTPJQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

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